molecular formula C9H8O5 B2927043 3-Formyl-4-hydroxy-5-methoxybenzoic acid CAS No. 712-53-8

3-Formyl-4-hydroxy-5-methoxybenzoic acid

Cat. No. B2927043
CAS RN: 712-53-8
M. Wt: 196.158
InChI Key: NVMAXLFQPXSKTG-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxy-5-methoxybenzoic acid is a chemical compound with the molecular formula C9H8O5 . It appears as a slightly brown solid .


Molecular Structure Analysis

The molecular structure of 3-Formyl-4-hydroxy-5-methoxybenzoic acid consists of 9 carbon atoms, 8 hydrogen atoms, and 5 oxygen atoms . The molecular weight is 196.16 .


Physical And Chemical Properties Analysis

3-Formyl-4-hydroxy-5-methoxybenzoic acid is a slightly brown solid . It is very soluble in water .

Scientific Research Applications

Electrochemical Applications

Research has shown the potential of using 3-Formyl-4-hydroxy-5-methoxybenzoic acid in electrochemical applications. For instance, a study on the electrogeneration of hydroxyl radicals at boron-doped diamond electrodes highlighted the oxidation processes involving hydroxyl radicals as electrogenerated intermediates, which could have implications for the use of 3-Formyl-4-hydroxy-5-methoxybenzoic acid in similar contexts (Marselli, García-Gómez, Michaud, Rodrigo, & Comninellis, 2003).

Synthetic Chemistry

In synthetic chemistry, 3-Formyl-4-hydroxy-5-methoxybenzoic acid has been utilized in the synthesis of complex molecules. For example, a study on depsidone synthesis demonstrated the use of this compound in the total synthesis of psoromic acid, highlighting its utility in synthetic pathways involving phenolic protective groups (Sala & Sargent, 1979).

Bioactive Compound Isolation

Research in the field of natural product chemistry has involved the isolation of bioactive compounds from marine-derived fungi, where derivatives of 3-Formyl-4-hydroxy-5-methoxybenzoic acid have shown antioxidant activities. This indicates the potential biomedical applications of this compound and its derivatives (Xu, Zhang, Zhu, Cao, & Zhu, 2017).

Environmental Studies

In environmental studies, the compound has been investigated for its role in the mineralization of herbicides, demonstrating its potential application in environmental remediation processes. The study on the mineralization of the herbicide dicamba in aqueous medium through electrochemical methods highlighted the role of hydroxyl radicals, suggesting a possible connection to 3-Formyl-4-hydroxy-5-methoxybenzoic acid's chemical behavior (Brillas, Baños, & Garrido, 2003).

Analytical Chemistry

In analytical chemistry, the vibrational and surface-enhanced Raman spectra of compounds structurally related to 3-Formyl-4-hydroxy-5-methoxybenzoic acid, like vanillic acid, have been explored for potential applications in detection and analysis at low concentrations, which could extend to the study of 3-Formyl-4-hydroxy-5-methoxybenzoic acid itself (Clavijo, Menendez, & Aroca, 2008).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

Relevant Papers Several papers related to 3-Formyl-4-hydroxy-5-methoxybenzoic acid or similar compounds have been identified . These papers could provide further insights into the properties and potential applications of this compound.

properties

IUPAC Name

3-formyl-4-hydroxy-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-7-3-5(9(12)13)2-6(4-10)8(7)11/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMAXLFQPXSKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

712-53-8
Record name 3-formyl-4-hydroxy-5-methoxybenzoic acid
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